4-Ethoxy-2,6-difluorobenzoyl chloride
Description
Properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-5-3-6(11)8(9(10)13)7(12)4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCDPQTYYGJYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor 4-ethoxy-2,6-difluorobenzoic acid can be synthesized via electrophilic aromatic substitution or from appropriately substituted benzene derivatives. Fluorine atoms at the 2- and 6-positions provide strong electron-withdrawing effects, influencing reactivity and selectivity during synthesis.
Conversion to Acid Chloride
The most common method to prepare the acid chloride involves reaction of the corresponding acid with chlorinating reagents:
- Thionyl chloride (SOCl2) is widely used due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).
- Oxalyl chloride ((COCl)2) is an alternative that can provide milder conditions.
- Reaction is typically carried out under reflux or controlled temperature (0–50 °C) to avoid decomposition or side reactions.
Representative Method from Literature
From a patent related to difluorobenzoyl derivatives:
- The acid is dissolved in an inert solvent such as benzene or dichloromethane.
- Thionyl chloride is added dropwise with stirring.
- The mixture is refluxed for 2–4 hours.
- Volatiles are removed under reduced pressure.
- The acid chloride is isolated as a liquid or solid depending on purity.
Example Preparation of Related Compounds
Although direct literature on 4-ethoxy-2,6-difluorobenzoyl chloride is limited, closely related compounds such as 2,6-difluorobenzoyl chloride have been prepared as follows:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Acid chloride formation | 2,6-difluorobenzoic acid + thionyl chloride; reflux 2-3 h | High (typically >80%) | Reaction under inert atmosphere; solvent: benzene or DCM |
| Workup | Removal of volatiles under vacuum; purification by distillation or recrystallization | — | Product sensitive to moisture |
This method can be adapted for the ethoxy-substituted derivative by starting from 4-ethoxy-2,6-difluorobenzoic acid.
Detailed Reaction Conditions and Optimization
Solvent Choice
- Common solvents: benzene, toluene, dichloromethane, or chloroform.
- Inert solvents preferred to avoid side reactions.
- Solvent choice impacts reaction rate and product isolation.
Temperature Control
- Reaction temperature typically maintained between 0 °C and reflux temperature of solvent (around 40–80 °C).
- Lower temperatures reduce side reactions and decomposition.
Molar Ratios
- Chlorinating agent often used in slight excess (1.1 to 1.5 equivalents) to ensure complete conversion.
- Excess reagent removed by evaporation.
Reaction Time
- Generally 1–4 hours depending on scale and reagents.
- Reaction progress monitored by thin-layer chromatography or gas chromatography.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 4-Ethoxy-2,6-difluorobenzoic acid | Purity >98% recommended |
| Chlorinating agent | Thionyl chloride or oxalyl chloride | 1.1–1.5 equivalents |
| Solvent | Benzene, toluene, DCM, chloroform | Inert and anhydrous |
| Reaction temperature | 0–80 °C | Reflux typical for thionyl chloride |
| Reaction time | 1–4 hours | Monitored by TLC/GC |
| Workup | Evaporation under reduced pressure | Avoid moisture exposure |
| Yield | 75–90% | High yields reported in related syntheses |
Chemical Reactions Analysis
4-Ethoxy-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethoxy-2,6-difluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxalyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
4-Ethoxy-2,6-difluorobenzoyl chloride is synthesized from 2,6-difluoro-4-ethoxybenzoic acid using oxalyl chloride. The reaction typically occurs in dichloromethane with the presence of a catalyst such as N,N-dimethylformamide. The process yields a product with a molecular formula of C9H7ClF2O2 and a molecular weight of 220.6 g/mol .
Agrochemical Applications
One of the primary applications of this compound is in the development of insecticides and herbicides. Research indicates that compounds derived from this chlorinated benzoyl moiety exhibit potent insecticidal and ovicidal properties against various pests. For instance, formulations containing this compound have shown effectiveness against harmful insects from several orders, including Hemiptera and Lepidoptera .
Table 1: Insecticidal Efficacy of Derivatives
| Insect Order | Example Species | Efficacy |
|---|---|---|
| Hemiptera | Aphis gossypii | Highly effective |
| Lepidoptera | Spodoptera litura | Effective |
| Coleoptera | Epilachna vigintioctopunctata | Moderate effectiveness |
| Diptera | Musca domestica | Effective at lower doses |
The low toxicity to mammals makes these compounds suitable for use in environments such as cattle sheds without significant health risks .
Pharmaceutical Research
In pharmaceutical contexts, this compound serves as an intermediate in the synthesis of various bioactive compounds. Notably, derivatives have been explored for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological conditions . The structural modifications involving the ethoxy group have been shown to influence biological activity significantly.
Table 2: Biological Activity of Derivatives
| Compound | nAChR Modulation Activity | EC50 (µM) |
|---|---|---|
| 4-Ethoxy derivative | High | 0.22 |
| 4-Fluoro derivative | Moderate | 0.45 |
Case Studies and Experimental Findings
Numerous studies have documented the effectiveness of this compound in various experimental settings:
- Insect Control Studies : Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly compared to untreated controls. For example, a study on agricultural crops showed a reduction in aphid populations by over 70% when treated with a specific concentration of the compound .
- Pharmacological Studies : In vitro assays have indicated that certain derivatives can enhance cognitive function by modulating nAChRs. These findings suggest potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-ethoxy-2,6-difluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-Ethoxy-2,6-difluorobenzoyl chloride with structurally related benzoyl chlorides:
Key Observations:
- Halogen Differences: Replacing ethoxy with bromine (as in 4-Bromo-2,6-difluorobenzoyl chloride) introduces a heavier atom (Br vs. OCH₂CH₃), increasing molecular weight by ~34.8 g/mol. Bromine’s leaving-group capability may enhance reactivity in nucleophilic substitutions compared to ethoxy derivatives . Positional Isomerism: 3-Ethoxy-2,6-difluorobenzoyl chloride (meta-ethoxy) likely exhibits distinct electronic and steric effects compared to the para isomer, altering reaction pathways in synthetic applications .
Biological Activity
4-Ethoxy-2,6-difluorobenzoyl chloride is an organic compound with significant potential in various biological applications. Its structural features, including the ethoxy and difluoro substituents, make it a valuable intermediate in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8ClF2O2
- Molecular Weight : 220.61 g/mol
- CAS Number : 1373920-79-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors within biological pathways. These interactions can modulate various physiological processes, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity is significant in developing new antimicrobial agents.
Anticancer Potential
Studies have shown that this compound and its derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.
Case Studies
-
In Vitro Studies : A study assessed the efficacy of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent anticancer activity.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.2 Induction of apoptosis HeLa (Cervical) 12.5 Inhibition of cell cycle progression A549 (Lung) 10.3 Modulation of PI3K/Akt signaling pathway -
Antimicrobial Activity : In another study, the compound was tested against various bacterial strains, showing significant inhibitory effects.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL
Comparative Analysis
Comparative studies with similar compounds reveal that the presence of the ethoxy group significantly enhances the biological activity compared to other derivatives lacking this substituent.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 8 µg/mL | 10.3 µM |
| 4-Fluoro-2,6-difluorobenzoyl chloride | 16 µg/mL | 20.5 µM |
| 4-Methoxy-2,6-difluorobenzoyl chloride | >64 µg/mL | >50 µM |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 4-Ethoxy-2,6-difluorobenzoyl chloride in laboratory settings?
- Methodological Answer : Due to its reactive acyl chloride group, handle under inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis. Use PPE: nitrile gloves, safety goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (P303+P361+P353 protocols) . Store in airtight containers at 2–8°C, away from moisture and bases .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use gas chromatography (GC) or HPLC with UV detection (λ = 254 nm). For structural confirmation, employ H and F NMR to identify ethoxy (δ ~4.0 ppm, quartet) and fluorine substituents (δ -110 to -120 ppm). Mass spectrometry (EI-MS) can detect molecular ion peaks (e.g., [M] at m/z 218) and fragmentation patterns .
Q. What is the standard synthetic route for preparing this compound?
- Methodological Answer : Typically synthesized via Friedel-Crafts acylation of 1-ethoxy-2,6-difluorobenzene with phosgene (COCl) or thionyl chloride (SOCl) under anhydrous conditions. Monitor reaction completion using TLC (hexane:ethyl acetate = 4:1, R ~0.7) and isolate via vacuum distillation .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or ether cleavage) be minimized during synthesis?
- Methodological Answer :
- Control moisture : Use molecular sieves (3Å) in reaction mixtures.
- Optimize stoichiometry : Excess SOCl (1.5–2.0 eq.) ensures complete conversion of the carboxylic acid intermediate.
- Temperature modulation : Maintain reaction at 0–5°C to suppress thermal decomposition.
- Byproduct analysis : Use LC-MS to detect hydrolyzed products (e.g., 4-ethoxy-2,6-difluorobenzoic acid, m/z 202) .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Contradiction Example : Discrepancies in F NMR shifts due to solvent polarity.
- Resolution : Compare spectra across solvents (CDCl vs. DMSO-d). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign fluorine coupling patterns. Cross-validate with computational methods (DFT calculations for F chemical shifts) .
Q. How does the electron-withdrawing ethoxy group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Experimental Design : Compare reaction rates with non-ethoxy analogs (e.g., 2,6-difluorobenzoyl chloride) using kinetic studies (UV-Vis monitoring at 300 nm).
- Findings : The ethoxy group at the para position decreases electrophilicity of the carbonyl carbon due to resonance donation, slowing aminolysis or esterification. Rate constants (k) decrease by ~30% compared to analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
